molecular formula C6H8N2 B1199711 2-Methylglutaronitrile CAS No. 4553-62-2

2-Methylglutaronitrile

Cat. No. B1199711
CAS RN: 4553-62-2
M. Wt: 108.14 g/mol
InChI Key: FPPLREPCQJZDAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylglutaronitrile-related compounds often involves domino reactions or Michael addition reactions. For instance, functionalized 2-aminohydropyridines and 2-pyridinones can be synthesized via domino reactions involving substituted acetonitriles (Jing Sun et al., 2011). Similarly, stereochemically defined C-substituted glutamic acids, which are structurally related to 2-Methylglutaronitrile, have been synthesized through Michael addition reactions, demonstrating the importance of stereoselectivity in such syntheses (V. Soloshonok et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methylglutaronitrile can be elucidated using various spectroscopic methods. For example, the structure of 2(S),3(S)-3-hydroxy-4-methyleneglutamic acid was established through chemical and spectroscopic methods, highlighting the role of molecular structure analysis in understanding the characteristics of such compounds (G. Dardenne et al., 1974).

Chemical Reactions and Properties

2-Methylglutaronitrile and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of 2-methyl-1,3-cyclobutanedione and its chemical transformations, such as homoallylic coupling, demonstrate the reactivity and potential applications of such compounds (R. Johns & A. Kriegler, 1964).

Physical Properties Analysis

The physical properties of 2-Methylglutaronitrile-related compounds, such as boiling points, solubility, and stability, are crucial for their practical applications. The solvent 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources and related to 2-Methylglutaronitrile, exhibits physical properties like low miscibility with water and remarkable stability, making it an appealing solvent for various syntheses (Vittorio Pace et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Methylglutaronitrile and its derivatives, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and participation in catalytic cycles, are foundational to their use in organic synthesis. For example, the recyclization reactions of 2-methylchromone-3-carbonitrile with active methylene nucleophiles highlight the chemical versatility of these compounds (Najla A. Alshaye & M. Ibrahim, 2022).

Scientific Research Applications

  • Toxicology and Health Effects : A study on the inhalation toxicity of Methylglutaronitrile (MGN, a related compound to 2-Methylglutaronitrile) in rats showed no adverse neurobehavioral effects at the tested concentrations, with a no-observed-adverse-effect level (NOAEL) identified as 25 mg/m³ (Kelly et al., 2003).

  • Allergenic Properties : Research indicates that Methyldibromoglutaronitrile (MDBGN), another related compound, is a preservative associated with an increased incidence of allergy, particularly in cosmetic products (Fischer et al., 2008); (Ginkel & Rundervoort, 1995).

  • Biochemical Applications : A study demonstrated the potential of a nitrilase from a metagenomic library to act regioselectively on aliphatic dinitriles, including 2-Methylglutaronitrile. This enzyme converts it to ω-cyanocarboxylic acids, important precursors for chemical and pharmaceutical products (Bayer et al., 2010).

  • Cancer Research : Research on 2-hydroxyglutarate, a compound structurally similar to 2-Methylglutaronitrile, suggests its role as an oncometabolite and its potential in the development of cancer therapies. This compound has been associated with breast cancer prognosis and is linked to the MYC pathway activation (Terunuma et al., 2014).

  • Chemical Synthesis and Industrial Applications : The synthesis and application of 3-Picoline, a compound derived from 2-Methylglutaronitrile, has been detailed, highlighting its potential in various chemical industries (Jing, 2004).

  • Chemoenzymatic Production : A chemoenzymatic process demonstrated the preparation of 1,5-dimethyl-2-piperidone from 2-Methylglutaronitrile, indicating its potential in enzymatic synthesis processes (Cooling et al., 2001).

Safety And Hazards

2-Methylglutaronitrile is toxic if swallowed or in contact with skin . It is fatal if inhaled . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area . It is also advised to wear protective gloves and clothing, and respiratory protection when handling this chemical .

Future Directions

2-Methylglutaronitrile can be converted to 3-methylpyridine (β-picoline) by partial hydrogenation . In addition to 3-methylpyridine, 3-methylpiperidine is obtained as a by-product from which further 3-methylpyridine can be obtained by dehydrogenation . This suggests potential future directions in the industrial application of 2-Methylglutaronitrile.

properties

IUPAC Name

2-methylpentanedinitrile
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InChI

InChI=1S/C6H8N2/c1-6(5-8)3-2-4-7/h6H,2-3H2,1H3
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InChI Key

FPPLREPCQJZDAQ-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC#N)C#N
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Molecular Formula

C6H8N2
Record name D,L-2-METHYLGLUTARONITRILE
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DSSTOX Substance ID

DTXSID4025612
Record name 2-Methylpentanedinitrile
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Molecular Weight

108.14 g/mol
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Physical Description

D,l-2-methylglutaronitrile is an amber liquid. (NTP, 1992), Liquid, A colorless, odorless liquid; [ChemIDplus] Amber liquid; [CAMEO] Deep brown clear liquid; [MSDSonline]
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Boiling Point

257 to 266 °F at 10 mmHg (NTP, 1992)
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Flash Point

259 °F (NTP, 1992), 98 °C
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Solubility

10 to 50 mg/mL at 70.7 °F (NTP, 1992)
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Density

0.95 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.0051 [mmHg], 0.0051 mm Hg at 25 °C
Record name 2-Methylpentanedinitrile
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Product Name

2-Methylglutaronitrile

Color/Form

Liquid at ambient temperatures.

CAS RN

4553-62-2, 28906-50-5
Record name D,L-2-METHYLGLUTARONITRILE
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Synthesis routes and methods

Procedure details

Into a 125 mL jacketed reaction vessel (temperature-controlled at 30° C. with a recirculating temperature bath) was placed 16.5 g of E. coli SW91/alginate beads prepared as described in Example 10. To the reaction vessel was added 68.25 mL of water, 1.0 mL of 0.20 M calcium acetate buffer (pH 7.0), and 14.25 mL (13.54 g, 1.25 M) of 2-methyglutaronitrile, and the mixture stirred at 30° C. Samples (0.100 mL) were mixed with 0.400 mL of water, then 0.360 mL of the diluted sample was mixed with 0.040 mL of 0.75 M N-methylpropionamide in water and 0.020 mL of 6.0 N HCl. The resulting mixture was filtered (0.22 μm) and the filtrate analyzed by HPLC for 2-methylgluratonitrile, 4-cyanopentanoic acid and 2-methlglutaric acid. The rate of production of 4-cyanopentanoic acid was 739 mM/h, and the reaction was complete in less than 2.5 h. At complete conversion of 2-methylglutaronitrile, the yields of 4-cyanopentanoic acid ammonium salt and 2-methylglutaric acid diammonium salt were 98.5% and 1.5% yields, respectively.
Quantity
0.04 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
14.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
68.25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylglutaronitrile
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2-Methylglutaronitrile
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2-Methylglutaronitrile
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2-Methylglutaronitrile
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2-Methylglutaronitrile
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2-Methylglutaronitrile

Citations

For This Compound
252
Citations
K Hirata, Y Morita, T Kawase, Y Sumida - Electrochimica Acta, 2019 - Elsevier
We report here a carbonate-free electrolyte for lithium-ion batteries with low flammability which consist of lithium bis(fluorosulfonyl)imide (LiFSI) and 2-methylglutaronitrile (MGN) (LiFSI/…
Number of citations: 9 www.sciencedirect.com
D Farhat, D Lemordant, J Jacquemin… - Journal of The …, 2019 - iopscience.iop.org
… In this work, glutaronitrile (GLN) and 2-methylglutaronitrile (MGLN) containing LiTFSI as the lithium salt are used as electrolytes for building LTO/LiNi 1/3 Co 1/3 Mn 1/3 O 2 (NMC) cells. …
Number of citations: 18 iopscience.iop.org
S Lanini, R Prins - Applied Catalysis A: General, 1996 - Elsevier
Silica-supported palladium, rhodium and platinum were active catalysts in the production of β-picoline by the vapour phase hydrogenation of a technical mixture of 2-methylglutaronitrile …
Number of citations: 16 www.sciencedirect.com
M Guo, Y Jiang, Y Li, Y Wei, H Li - Journal of Chemical & …, 2022 - ACS Publications
… Adiponitrile and 2-methylglutaronitrile are chain isomers, … adiponitrile + 2-methylglutaronitrile and adiponitrile + trans-3-… of the pure components of 2-methylglutaronitrile and trans-3-…
Number of citations: 0 pubs.acs.org
FE Herkes, JL Snyder - Catalysis of Organic Reactions, 2000 - books.google.com
A study was made on the mono reductive alkylation of 2-methylglutaronitrile (MGN), a co-product in the synthesis of adiponitrile from butadiene and HCN, with dialkyl amines with the …
Number of citations: 1 books.google.com
S Lanini, R Prins - Applied Catalysis A: General, 1996 - Elsevier
… Pt catalysts in the vapour phase hydrogenation of 2-methylglutaronitrile to /3-picoline were … The intermediates in the hydrogenation of 2-methylglutaronitrile reacted to /3-picoline and …
Number of citations: 7 www.sciencedirect.com
W Lai, Y Tian, W Song, K Yang, Y Lian… - … Kinetics, Mechanisms and …, 2018 - Springer
The promotion effect of transition metal on the catalytic performance of a Pd catalyst for the direct synthesis of 3-picoline from 2-methylglutaronitrile was investigated. The PdZn/SiO 2 –Al …
Number of citations: 1 link.springer.com
S Lanini, R Prins - Studies in Surface Science and Catalysis, 1994 - Elsevier
… p-picoline from 2-methylglutaronitrile in a single-… 2-methylglutaronitrile by a combined ring closure and deamination in the presence of hydrogen over Pd catalysts. 2-Methylglutaronitrile (…
Number of citations: 3 www.sciencedirect.com
JE Gavagan, R DiCosimo, A Eisenberg… - Applied microbiology …, 1999 - Springer
… Whole, resting cell hydrolysis of 2-methylglutaronitrile results in 4-cyanopentanoic acid and 2-methylglutaric acid as the major products. Heating, at least 20 min at 50 C, eliminates …
Number of citations: 72 link.springer.com
G Cordier - Catalysis of Organic Reactions, 2017 - books.google.com
… Starting from 2-methylglutaronitrile, 2-methylpentanediamine was obtained with very high selectivities by hydrogenation over Raney nickel doped with chromium and iron in dry …
Number of citations: 3 books.google.com

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